molecular formula C6H13NO3 B8736844 3,3-Dimethyl-1-nitrobutan-2-ol

3,3-Dimethyl-1-nitrobutan-2-ol

Cat. No.: B8736844
M. Wt: 147.17 g/mol
InChI Key: POPUCNRCMDNMTD-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-nitrobutan-2-ol is a branched nitro alcohol with the molecular formula C₆H₁₃NO₃. It is characterized by a nitro (-NO₂) group at position 1, a hydroxyl (-OH) group at position 2, and two methyl (-CH₃) substituents at position 3 of the butanol backbone. This compound has been studied in asymmetric synthesis, particularly in Cu(II)-catalyzed Henry reactions, where it serves as a chiral intermediate . Its enantiomeric form, R-(−)-3,3-Dimethyl-1-nitrobutan-2-ol, is noted for its role in producing stereoselective β-nitro alcohols, which are precursors to pharmaceuticals and fine chemicals .

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

3,3-dimethyl-1-nitrobutan-2-ol

InChI

InChI=1S/C6H13NO3/c1-6(2,3)5(8)4-7(9)10/h5,8H,4H2,1-3H3

InChI Key

POPUCNRCMDNMTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

3,3-Dimethyl-2-butanol

  • Molecular Formula : C₆H₁₄O
  • Structure : Tertiary alcohol with hydroxyl at position 2 and methyl groups at position 3.
  • Key Properties :
    • Boiling Point : ~393 K (120°C) .
    • Reactivity : Less polar than nitro alcohols; undergoes typical alcohol reactions (e.g., oxidation to ketones, esterification).
  • Comparison :
    • The absence of a nitro group reduces its polarity and boiling point compared to 3,3-Dimethyl-1-nitrobutan-2-ol.
    • Lacks the nitro group’s electrophilic character, making it unsuitable for Henry reactions .

(R)-1-Chloro-3,3-dimethyl-butan-2-ol

  • Molecular Formula : C₆H₁₃ClO
  • Structure : Chloro alcohol with a chlorine substituent at position 1.
  • Key Properties :
    • Reactivity : The chlorine atom enhances leaving-group ability, enabling nucleophilic substitution reactions.
  • Comparison :
    • The chloro group provides distinct reactivity (e.g., SN2 pathways) compared to the nitro group’s role in conjugate addition or redox reactions .

3,3-Dimethyl-1-nitrobutan-2-one

  • Molecular Formula: C₆H₁₁NO₃
  • Structure : Nitro ketone derivative.
  • Key Properties :
    • Reactivity : The ketone group allows for reductions to secondary alcohols or participation in aldol condensations.
  • Comparison: The ketone lacks the hydroxyl group, altering solubility and hydrogen-bonding capacity. Cannot act as a hydrogen-bond donor in catalytic asymmetric reactions, unlike this compound .

Thermodynamic and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (K) Key Functional Groups
This compound C₆H₁₃NO₃ 163.17 Not reported -NO₂, -OH
3,3-Dimethyl-2-butanol C₆H₁₄O 102.17 393 -OH
(R)-1-Chloro-3,3-dimethyl-butan-2-ol C₆H₁₃ClO 136.62 Not reported -Cl, -OH
3,3-Dimethyl-1-nitrobutan-2-one C₆H₁₁NO₃ 145.16 Not reported -NO₂, C=O

Notes:

  • The nitro group in this compound increases molecular weight and polarity compared to its alcohol and chloro analogs.
  • Thermodynamic data (e.g., ΔrG°, ΔrH°) for reaction pathways are available for 3,3-Dimethyl-2-butanol but remain unreported for the nitro derivative .

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